molecular formula C8H15ClN2O B2624415 (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride CAS No. 2174007-70-4

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride

Cat. No.: B2624415
CAS No.: 2174007-70-4
M. Wt: 190.67 g/mol
InChI Key: JMYVTZQRPJUSBV-HHQFNNIRSA-N
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Description

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving suitable precursors such as 2-pyridone derivatives and amines under acidic or basic conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency and yield of the cyclization step.

    Automated Methylation: Employing automated systems for the methylation process to ensure consistency and safety.

    Purification and Crystallization: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolo[3,2-c]pyridine core.

    Reduction: Reduced pyrrolo[3,2-c]pyridine derivatives.

    Substitution: Alkylated or acylated pyrrolo[3,2-c]pyridine compounds.

Scientific Research Applications

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is unique due to its specific structural features, such as the methyl group at the 1-position and the fused bicyclic system. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

2174007-70-4

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-9-5-6(7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

JMYVTZQRPJUSBV-HHQFNNIRSA-N

Isomeric SMILES

CN1[C@H]2CCNC[C@H]2CC1=O.Cl

SMILES

CN1C2CCNCC2CC1=O.Cl

Canonical SMILES

CN1C2CCNCC2CC1=O.Cl

solubility

not available

Origin of Product

United States

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